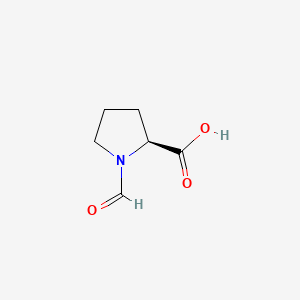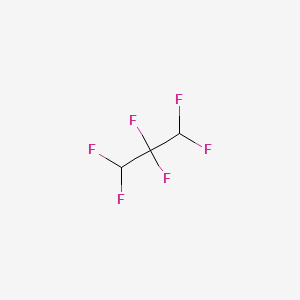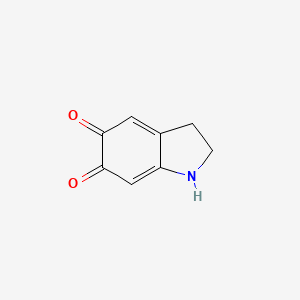
多巴胺色素
描述
Dopaminechrome is a member of the class of indoledione that is 2,3,5,6-tetrahydro-1H-indole carrying oxo groups at positions 5 and 6 . It is an endogenous compound formed during dopamine oxidation and can induce neurotoxicity under certain aberrant conditions and induce Parkinson-like syndrome . It has a role as a neurotoxin .
Synthesis Analysis
In the initial stage of polydopamine deposition, the oxidative coupling reaction of the dopaminechrome molecules is the main reaction pathway that leads to the formation of polycatecholamine oligomers as an intermediate . The post cyclization of the linear oligomers occurs subsequently .
Molecular Structure Analysis
Dopaminechrome has a molecular formula of C8H7NO2 . The IUPAC name is 2,3-dihydro-1H-indole-5,6-dione . The InChI is 1S/C8H7NO2/c10-7-3-5-1-2-9-6(5)4-8(7)11/h3-4,9H,1-2H2 .
Chemical Reactions Analysis
In the initial stage of polydopamine deposition, the oxidative coupling reaction of the dopaminechrome molecules is the main reaction pathway . This leads to the formation of polycatecholamine oligomers as an intermediate .
Physical and Chemical Properties Analysis
Dopaminechrome has a molecular weight of 149.15 g/mol . It is a tautomer of a dopaminechrome (enol form) .
科学研究应用
PET对多巴胺系统的评估
PET(正电子发射断层扫描)是测量人脑中多巴胺系统成分的重要工具。它使用放射性示踪剂标记多巴胺受体、转运蛋白和相关化合物。PET有助于了解正常脑功能以及多巴胺在精神疾病和神经疾病(包括帕金森病和精神分裂症)中的作用(Volkow et al., 1996)。
多巴胺的展望
多巴胺研究极大地影响了生物精神病学和精神药理学。它在动机、奖赏和各种神经和精神疾病中起关键作用。这种神经递质的作用已从简单的奖励信号演变为编码外部事件的重要性或“显着性”(Iversen & Iversen, 2007)。
精神病学中的药理遗传学
药理遗传学研究已确定多巴胺受体的等位变异如何影响临床结果和不良事件,例如运动障碍。这对精神疾病中药物开发和治疗结果的预测具有影响(Staddon et al., 2002)。
多巴胺作为催乳素抑制剂
多巴胺作为神经递质并抑制催乳素释放,控制垂体催乳素细胞中的钙通量和基因表达。这种调节机制对于理解由高催乳素血症引起的生殖障碍至关重要(Ben-Jonathan & Hnasko, 2001)。
多巴胺D(4)受体
对多巴胺D(4)受体(五种多巴胺受体亚型之一)的研究提供了对它在探索行为和注意力缺陷多动障碍中的作用的见解。该受体已成为多巴胺相关疾病治疗干预的潜在靶点(Oak et al., 2000)。
基底神经节中多巴胺的成像
通过使用特定的放射性示踪剂,可以在活人中可视化多巴胺的脑内分布。这对理解和治疗帕金森病和精神分裂症等疾病具有重要意义(Garnett et al., 1983)。
用于多巴胺释放成像的化学工具
追踪多巴胺的分子开发对于理解多巴胺能系统在帕金森病、自闭症和精神分裂症等疾病中的作用至关重要。在这项研究中使用了各种工具,包括小分子和蛋白质传感器(Post & Sulzer, 2021)。
用于多巴胺代谢物的UPLC-MS/MS方法验证
已经开发出一种检测和量化多巴胺能代谢物的方法,这对于监测可能导致神经疾病的多巴胺降解变化至关重要(González-Sepúlveda et al., 2020)。
多巴胺的基因编码荧光传感器
多巴胺的基因编码传感器的开发使多巴胺动力学测量能够以高精度进行。这对于研究涉及各种模式生物中多巴胺的生理和病理过程具有重要意义(Sun et al., 2018)。
精密成瘾管理
研究表明,重点关注多巴胺稳态来治疗奖励缺陷综合征,该综合征是所有成瘾行为的基础。这种方法可以通过基因指导的治疗彻底改变成瘾管理(Blum et al., 2018)。
作用机制
Target of Action
Dopaminechrome, also known as Dopaminochrome, is closely related to dopamine, a major catecholamine neurotransmitter in the brain . Dopaminechrome primarily targets dopamine receptors, which are a family of G protein-coupled receptors . These receptors mediate the action of dopamine and are crucial in regulating various functions such as movement, reward, sleep, emotions, renal functions, and gastrointestinal motility .
Mode of Action
Dopaminechrome’s mode of action is believed to be similar to that of dopamine. Dopamine is a precursor to norepinephrine in noradrenergic nerves and is also a neurotransmitter in certain areas of the central nervous system . It produces positive chronotropic and inotropic effects on the myocardium, resulting in increased heart rate and cardiac contractility . Dopaminechrome is likely to interact with its targets in a similar manner, leading to changes in the physiological functions regulated by dopamine.
Biochemical Pathways
The synthesis of dopamine involves two events: the hydroxylation of L-tyrosine to DOPA catalyzed by tyrosine hydroxylase (TH), and the decarboxylation of DOPA to dopamine via aromatic L-amino acid decarboxylase (AADC) enzyme . Dopamine is then metabolized by monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) enzymes, which degrade dopamine into 3,4-Dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA) . Dopaminechrome, being a derivative of dopamine, is likely to be involved in similar biochemical pathways.
Pharmacokinetics
The pharmacodynamic effects of dopamine show much inter-individual variability and unpredictability . It is reasonable to assume that dopaminechrome might exhibit similar pharmacokinetic properties.
Result of Action
The molecular and cellular effects of dopaminechrome’s action are likely to be similar to those of dopamine. Dopamine regulates a variety of functions including voluntary movement, reward, circadian rhythm, consciousness, and cognition . Overexcitation of the dopamine system can lead to manic and psychotic responses . Dopaminechrome, due to its structural similarity to dopamine, might have similar effects.
Action Environment
The action of dopaminechrome is likely influenced by environmental factors. For instance, the formation of polydopamine, a dark-bioinspired polymer, is produced by the self-assembly of dopamine under aerobic conditions in an alkaline environment . The presence of oxygen is crucial for the self-polymerization of dopamine in aqueous solution . Therefore, environmental factors such as oxygen levels and pH might influence the action, efficacy, and stability of dopaminechrome.
未来方向
生化分析
Biochemical Properties
Dopaminechrome is involved in the oxidation process of dopamine, a precursor of neuromelanin synthesized in the substantia nigra of the brain . The oxidation of dopamine to Dopaminechrome is influenced by the presence of iron and copper ions . These ions not only accelerate the oxidation process but also promote cross-linking and degradation of 5,6-dihydroxyindole (DHI) units .
Cellular Effects
Dopaminechrome’s effects on cells are primarily related to its role in dopamine metabolism. Dopamine is an essential neurotransmitter for movement control and can induce toxicity and apoptosis in cell lines when it oxidizes to aminochrome . Dopaminechrome, being a product of this oxidation process, is likely to have significant effects on various types of cells and cellular processes.
Molecular Mechanism
The molecular mechanism of Dopaminechrome involves its formation through the auto-oxidation of dopamine to dopamine quinone (DQ) via dopamine semiquinone . DQ undergoes a Michael-type intramolecular cycloaddition reaction, forming leucodopaminechrome (DAL), which is further oxidized to form 5,6-dihydroxyindole (DHI) .
Temporal Effects in Laboratory Settings
It is known that iron and copper ions can accelerate the oxidation of dopamine to Dopaminechrome . This suggests that the presence of these ions could influence the temporal effects of Dopaminechrome in laboratory settings.
Metabolic Pathways
Dopaminechrome is involved in the metabolic pathway of dopamine, a critical neurotransmitter. Dopamine is synthesized from the amino acid tyrosine, and its metabolism involves two enzymes: tyrosine hydroxylase and dopa decarboxylase . Dopaminechrome is a product of the oxidation process of dopamine in this pathway .
Transport and Distribution
The transport and distribution of Dopaminechrome within cells and tissues are not well-understood. Given its role in dopamine metabolism, it is likely that Dopaminechrome is transported and distributed similarly to dopamine. The dopamine transporter plays a crucial role in dopamine neurotransmission by clearing dopamine from the extracellular space .
Subcellular Localization
The subcellular localization of Dopaminechrome is not well-studied. It is likely to be found in areas where dopamine is present, given its role in dopamine metabolism. Dopamine is known to be localized in dopaminergic neurons of the substantia nigra and in norepinephrinergic neurons of the locus coeruleus .
属性
IUPAC Name |
2,3-dihydro-1H-indole-5,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-7-3-5-1-2-9-6(5)4-8(7)11/h3-4,9H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEURYRPQDIBSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC(=O)C(=O)C=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80218186, DTXSID301317231 | |
| Record name | Dopaminechrome | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80218186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dopaminochrome | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301317231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39984-17-3, 67992-45-4 | |
| Record name | Aminochrome 1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039984173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dopaminechrome | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067992454 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dopaminechrome | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80218186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dopaminochrome | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301317231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




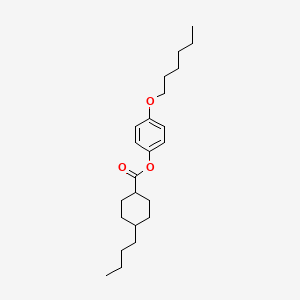
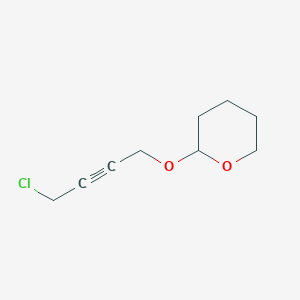
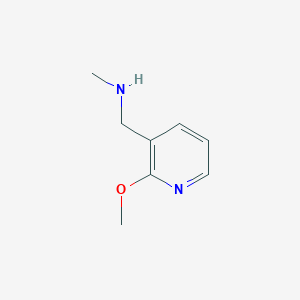
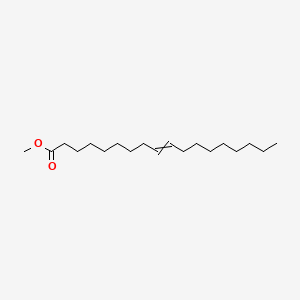

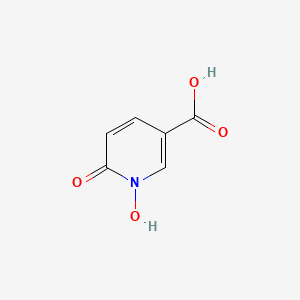
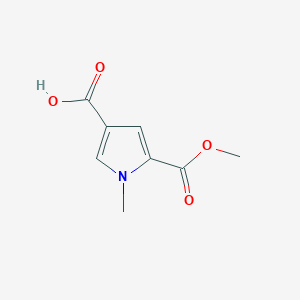
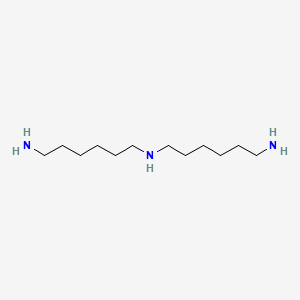
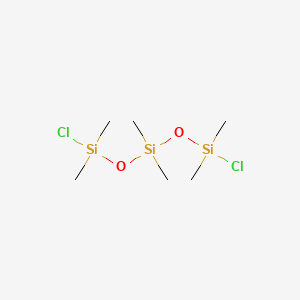
![(3S,7R,8aS)-7-hydroxy-3-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/no-structure.png)
